molecular formula C6H12O B086795 2,2-Dimethyltetrahydrofuran CAS No. 1003-17-4

2,2-Dimethyltetrahydrofuran

Cat. No.: B086795
CAS No.: 1003-17-4
M. Wt: 100.16 g/mol
InChI Key: ZPDIRKNRUWXYLJ-UHFFFAOYSA-N
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Description

2,2-Dimethyltetrahydrofuran is an organic compound with the molecular formula C6H12O. It is a derivative of tetrahydrofuran, where two methyl groups are attached to the second carbon atom of the tetrahydrofuran ring. This compound is known for its unique chemical properties and is used in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethyltetrahydrofuran can be synthesized through several methods. One common method involves the hydrogenation of 2,5-dimethylfuran. This process typically uses a metal catalyst such as palladium or ruthenium under high pressure and temperature conditions . Another method involves the reduction of 2,5-hexanedione, followed by cyclization to form the tetrahydrofuran ring .

Industrial Production Methods

In industrial settings, this compound is produced through catalytic hydrogenation of 2,5-dimethylfuran. This process is carried out in large reactors using metal catalysts and hydrogen gas. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyltetrahydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethyltetrahydrofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyltetrahydrofuran involves its interaction with various molecular targets and pathways. As a solvent, it facilitates the dissolution and reaction of other compounds. Its unique structure allows it to participate in various chemical reactions, enhancing the reactivity and stability of the reactants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyltetrahydrofuran is unique due to its specific substitution pattern, which imparts distinct chemical properties. It has a higher boiling point and different solubility characteristics compared to its analogs, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

2,2-dimethyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-6(2)4-3-5-7-6/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDIRKNRUWXYLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70905331
Record name 2,2-Dimethyloxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70905331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003-17-4, 1320-94-1
Record name 2,2-Dimethyltetrahydrofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, tetrahydrodimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethyloxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70905331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2-Dimethyltetrahydrofuran
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2,2-Dimethyltetrahydrofuran
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2,2-Dimethyltetrahydrofuran
Reactant of Route 5
2,2-Dimethyltetrahydrofuran
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Customer
Q & A

Q1: What is the atmospheric fate of 2,2-Dimethyltetrahydrofuran and why is it relevant?

A1: 2,2-DMTHF, a potential biofuel, readily reacts with atmospheric chlorine atoms. This reaction is fast and can be significant in urban areas []. The primary products of this reaction are hydrogen chloride (HCl), carbon dioxide (CO2), carbon monoxide (CO), water (H2O), and formic acid (HCOOH) []. Understanding this atmospheric fate is crucial for evaluating the environmental impact of using 2,2-DMTHF as a large-scale fuel alternative.

Q2: What is the rate constant for the reaction of 2,2-DMTHF with chlorine atoms?

A2: The rate constant for the reaction between 2,2-DMTHF and chlorine atoms (Cl) has been experimentally determined to be k2,2-DMTHF+Cl = 1∙10-10 cm3molecule-1s-1 []. This indicates a fast reaction rate, highlighting the potential importance of this atmospheric sink for 2,2-DMTHF.

Q3: Are there any natural sources of this compound?

A3: Yes, 2,2-DMTHF has been identified as a trace constituent in the essential oil of Tanacetum fruticulosum Ledeb., a plant native to Iran []. While this is a natural source, the amount produced is significantly smaller compared to the potential production from biofuel applications.

Q4: Can this compound be formed through the degradation of other compounds?

A4: Yes, research has shown that 2,2-DMTHF can be generated through the degradation of α-terpineol during multiphase ozonolysis []. This process yields 2,2-DMTHF as part of a lactone product, 4-hydroxy-4-methyl-3-(3-oxobutyl)-valeric acid gamma-lactone []. This finding highlights the potential for 2,2-DMTHF formation in atmospheric and aqueous environments where α-terpineol and ozone are present.

Q5: What are the implications of the fast reaction between this compound and chlorine atoms?

A5: The rapid reaction of 2,2-DMTHF with chlorine atoms raises concerns about its potential environmental impact if used as a biofuel []. The byproducts of this reaction, particularly HCl, CO, and formic acid, can contribute to air pollution and acid rain [].

Q6: What further research is needed regarding this compound as a potential biofuel?

A6: While initial studies on the atmospheric fate of 2,2-DMTHF provide valuable insights, further research is crucial to fully assess its viability as a biofuel. This includes investigating its overall environmental impact compared to traditional fossil fuels, exploring methods to mitigate the negative effects of its atmospheric byproducts, and evaluating its performance and efficiency in various engine types.

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